Tri(4-fluorobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(4-fluorobenzyl)amine is an organic compound characterized by the presence of three 4-fluorobenzyl groups attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(4-fluorobenzyl)amine typically involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine under controlled conditions. One common method is the nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with ammonia to form the desired amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tri(4-fluorobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-fluorobenzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
Tri(4-fluorobenzyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tri(4-fluorobenzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A simpler analog with one 4-fluorobenzyl group.
4-Chlorobenzylamine: Contains a chlorine atom instead of fluorine.
4-Methoxybenzylamine: Features a methoxy group in place of fluorine
Uniqueness
Tri(4-fluorobenzyl)amine is unique due to the presence of three 4-fluorobenzyl groups, which impart distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming complex molecular architectures, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H18F3N |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H18F3N/c22-19-8-4-16(5-9-19)13-25(14-17-6-10-20(23)11-7-17)15-18-2-1-3-21(24)12-18/h1-12H,13-15H2 |
InChI Key |
CFCHWSMTQDHNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.